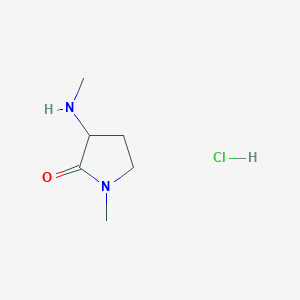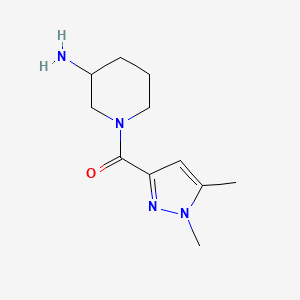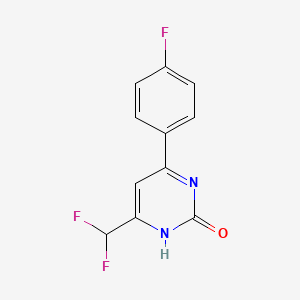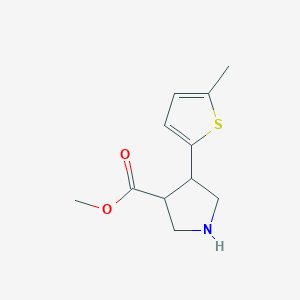![molecular formula C13H16N2O2 B1488744 (2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 1561235-92-4](/img/structure/B1488744.png)
(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one, or HMPCPP, is an organic compound with a unique structure. It is a derivative of pyrrolidine, a type of five-membered heterocyclic ring containing nitrogen atoms. HMPCPP is a versatile molecule with a range of applications in organic synthesis and scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Compounds related to the query molecule have been synthesized and structurally characterized, providing insights into their crystal and molecular structure. For instance, the synthesis and characterization of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol demonstrate the potential of these compounds for further chemical modifications and applications in material science and coordination chemistry (Percino et al., 2006).
Quantum Chemical Investigation
- DFT and quantum chemical investigations of molecules with pyrrolidine and pyridine moieties, such as those described in the research, shed light on their electronic properties and molecular densities. This type of study is crucial for understanding the reactivity and interaction of these compounds with other molecules, which can be applied in drug design and material science (Bouklah et al., 2012).
Metal Complex Formation
- Research on the synthesis of new optically active triamines derived from pyrrolidine and pyridine demonstrates the compounds' ability to form complexes with metals. This property is significant for the development of chiral catalysts and materials with specific optical properties (Bernauer et al., 1993).
Antimicrobial Activity
- The synthesis of compounds incorporating pyrrolidine and pyridine structures, followed by evaluation of their antimicrobial activity, represents a direct application in developing new antibacterial and antifungal agents. Studies like those conducted by Ashok et al. (2014) provide a foundation for pharmaceutical research focused on identifying new drug candidates (Ashok et al., 2014).
Corrosion Inhibition
- Keto-enol derivatives, which share functional similarities with the queried compound, have been studied for their efficacy as corrosion inhibitors for carbon steel in acidic environments. This application is highly relevant in the field of material science, especially for protecting industrial machinery and infrastructure (Salhi et al., 2017).
Propiedades
IUPAC Name |
(E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-10-12-5-7-15(9-12)13(17)4-3-11-2-1-6-14-8-11/h1-4,6,8,12,16H,5,7,9-10H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRCTHRSDUAQO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CO)C(=O)/C=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



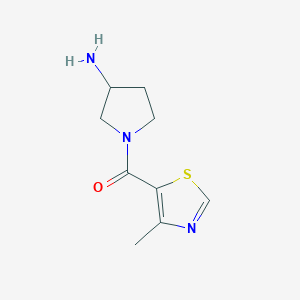
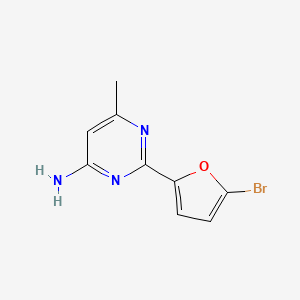
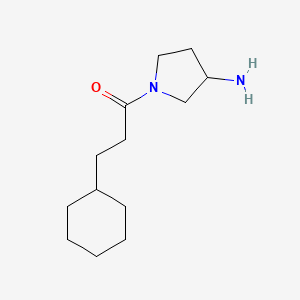

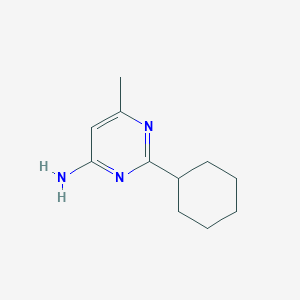
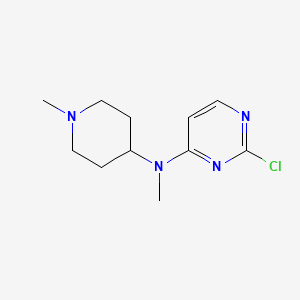
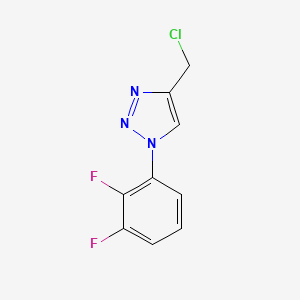
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)

